E-2078, chemically known as N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide, is a synthetic analog of the naturally occurring opioid peptide dynorphin A (1-8) [, , , , ]. E-2078 exhibits high stability against enzymatic degradation, making it a valuable tool for in vitro and in vivo research []. In scientific research, E-2078 serves as a pharmacological tool to investigate the functions of the kappa-opioid receptor system [, , , , , , , , , ].
A large-scale synthesis of E-2078 was successfully achieved using the classical solution method for peptide synthesis []. A key aspect of this synthesis involved employing the trifluoroacetic acid-pentamethylbenzene deprotecting procedure in the final step. This specific deprotection strategy proved crucial for obtaining the desired product with high purity and yield.
The molecular structure of E-2078 has been elucidated, revealing key modifications compared to the native dynorphin A (1-8) peptide [, , , , ]. These modifications include N-methylation of both the Tyrosine residue at position 1 and the Arginine residue at position 7, as well as substitution of Leucine at position 8 with D-Leucine. These structural alterations contribute to the enhanced stability and altered pharmacological profile of E-2078 compared to dynorphin A (1-8).
E-2078 exerts its biological effects primarily through its interaction with kappa-opioid receptors [, , , , , , , ]. Binding studies have demonstrated that E-2078 displays a higher affinity for kappa-opioid receptors compared to mu- or delta-opioid receptors []. This selective binding to kappa-opioid receptors triggers a cascade of intracellular signaling events, ultimately leading to its observed pharmacological effects.
Pain Modulation: Research demonstrates that E-2078 produces potent, long-lasting analgesic effects in various animal models of pain, including the tail-pinch, tail-flick, and formalin tests [, , , ]. This analgesic effect is primarily mediated through activation of spinal kappa-opioid receptors [].
Motivational Effects: Studies utilizing the conditioned place preference paradigm have revealed that E-2078, when administered systemically or directly into specific brain regions, induces place aversion in rodents [, ]. This suggests that activation of kappa-opioid receptors, specifically in the ventral tegmental area and its projection areas, may contribute to the aversive effects of opioids.
Blood-Brain Barrier Permeability: E-2078 exhibits the ability to cross the blood-brain barrier, enabling it to exert its effects within the central nervous system [, ]. This property has been confirmed through studies in rhesus monkeys, where E-2078 was detected in cerebrospinal fluid following systemic administration [].
Interaction with Other Neurotransmitter Systems: Research suggests that the effects of E-2078 are modulated by interactions with other neurotransmitter systems, including norepinephrine, serotonin, and dopamine [, , , ]. These findings highlight the complex interplay between the kappa-opioid system and other neurochemical pathways in mediating its diverse pharmacological effects.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5